molecular formula C22H20N4O3 B2983246 1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251629-70-5

1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2983246
CAS No.: 1251629-70-5
M. Wt: 388.427
InChI Key: TUTCQJCBNBHALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

The synthesis of 1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the condensation of a preformed pyrazole with a pyridine derivative under acidic conditions . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-Benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-Benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. This inhibition can lead to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

1-Benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-2-14-9-6-10-16(11-14)24-21(28)18-19(27)17-12-23-26(20(17)25-22(18)29)13-15-7-4-3-5-8-15/h3-12H,2,13H2,1H3,(H,24,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTCQJCBNBHALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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